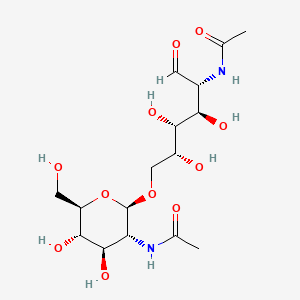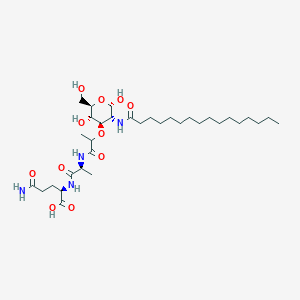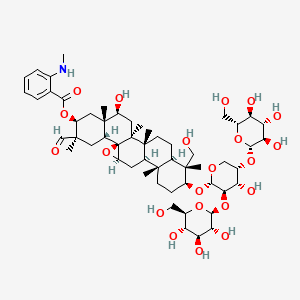
Verbenol
概要
説明
Verbenol (2-pine-4-ol) is a group of stereoisomeric bicyclic monoterpene alcohols. These compounds have been found to be active components of insect pheromones and essential oils .
Synthesis Analysis
Verbenol is synthesized from α-pinene . The compound verbenone was discovered early in the history of bark beetle pheromone research . It is not clear whether the beetles can control the biosynthesis of verbenone; its release may not be an active signal by the beetles, but a passive cue resulting from microorganisms during host colonisation .Molecular Structure Analysis
Four stereoisomers of verbenol are known. For the cis isomer, the two methyl groups (-CH3) are on the same side of the carbon ring as the hydroxy group (-OH), and for the trans isomer, they are on the opposite sides .Chemical Reactions Analysis
Verbenol has been used in the synthesis of phytocannabinoids . It has also been used in the microbial oxidation of (-)-α-pinene . In the synthesis of tetrahydrocannabinols and derivatives thereof, verbenol has been utilized .Physical And Chemical Properties Analysis
Verbenol has a molecular weight of 152.2334. It has a density of 1.0±0.1 g/cm3, a boiling point of 214.9±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .科学的研究の応用
Bark Beetle Repellent
Verbenol has gained attention as a potential universal bark beetle repellent . Bark beetles (Curculionidae: Scolytinae) spend most of their lives within host plant tissues, and their behavior is guided by complex olfactory cues. Verbenol inhibits attraction in many pest bark beetle species, making it a valuable tool for protecting trees from infestations. However, some studies have reported failures in tree protection using verbenol. Researchers continue to explore its effectiveness and ecological functions .
Microbiome Interaction
Verbenol’s release may not be an active signal by the beetles themselves but rather a passive cue resulting from microorganisms during host colonization. Considering this, some scientists advocate recognizing the bark beetle and its microbiome as an entity (a ‘holobiont’). Understanding temporal release patterns and deducing specific functions of verbenol for different species can enhance pest management strategies .
Natural Enemy Behavior
Surprisingly, natural enemies (such as predators or parasitoids) are not commonly attracted by verbenol. However, more research is needed to explore this aspect. Investigating how verbenol affects the behavior of other taxa can provide insights into its ecological role .
Saproxylic Beetles
Verbenol’s impact extends beyond bark beetles. In a study conducted in a pine forest in Tuscany (Italy), verbenone pouches were added to traps baited with bark beetle pheromones. Researchers evaluated its effects on several saproxylic beetles. Understanding its influence on non-target species is crucial for integrated pest management .
Anti-Aggregation Pheromone
Verbenol is considered an anti-aggregation pheromone for economically significant bark beetle species. Bioassays using Lindgren funnel traps revealed how different bark beetle species respond to verbenone doses. By understanding its effects on aggregation behavior, we can refine pest management approaches .
Forest Ecosystems
Verbenol’s impact on forest ecosystems extends beyond individual trees. By studying its effects on bark beetles and associated organisms, researchers can develop more effective strategies for maintaining healthy forests.
作用機序
Verbenol, a group of stereoisomeric bicyclic monoterpene alcohols, is an active component of insect pheromones and essential oils . This article will delve into the mechanism of action of Verbenol, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Verbenol primarily targets the structural gene products (Nor-1, Omt-1, and Vbs) of aflatoxin biosynthetic machinery . These targets play a crucial role in the production of aflatoxin B1 (AFB1), a potent carcinogenic compound produced by Aspergillus flavus .
Mode of Action
Verbenol interacts with its targets (Nor-1, Omt-1, and Vbs) through a process of binding that leads to the impairment of their functionality . This inhibitory action of Verbenol on these targets has been confirmed through docking and molecular dynamics (MD) simulation results .
Biochemical Pathways
The antifungal mode of action of Verbenol involves targeting the cell membrane, mitochondria, and carbohydrate catabolism . The binding of Verbenol to the structural gene products (Nor-1, Omt-1, and Vbs) of aflatoxin biosynthetic machinery disrupts these biochemical pathways, thereby inhibiting the production of aflatoxin B1 .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Verbenol are not well-documented, it is known that Verbenol is a major component of Zingiber officinale essential oil (ZOEO), with an anti-aflatoxigenic activity found to be 0.5 µl/ml
Result of Action
The result of Verbenol’s action is the inhibition of aflatoxin B1 production, a potent carcinogenic compound . This is achieved through the impairment of the functionality of the structural gene products (Nor-1, Omt-1, and Vbs) of aflatoxin biosynthetic machinery .
Action Environment
The action of Verbenol can be influenced by environmental factors. For instance, the synthesis of Verbenol occurs under an aerobic environment when one or both of its precursors, α-pinene or verbenol, are present . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of Verbenol.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONIGEXYPVIKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2CC1C2(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042511 | |
| Record name | Verbenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to slightly yellow solid; Balsamic aroma | |
| Record name | Verbenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1403/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
214.00 to 215.00 °C. @ 760.00 mm Hg | |
| Record name | Verbenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Very slightly soluble in water, Soluble (in ethanol) | |
| Record name | Verbenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Verbenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1403/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
473-67-6, 5416-53-5 | |
| Record name | Verbenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Verbenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC6833 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Verbenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Verbenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63.00 to 67.00 °C. @ 760.00 mm Hg | |
| Record name | Verbenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(3,10,11-Triacetyloxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1206201.png)





